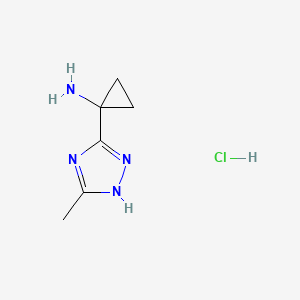

1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine;hydrochloride

CAS No.: 2361644-61-1

Cat. No.: VC7768479

Molecular Formula: C6H11ClN4

Molecular Weight: 174.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2361644-61-1 |

|---|---|

| Molecular Formula | C6H11ClN4 |

| Molecular Weight | 174.63 |

| IUPAC Name | 1-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H10N4.ClH/c1-4-8-5(10-9-4)6(7)2-3-6;/h2-3,7H2,1H3,(H,8,9,10);1H |

| Standard InChI Key | XELBJFWHRRGLGE-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NN1)C2(CC2)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

The compound’s IUPAC name, 1-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine hydrochloride, reflects its core structure:

-

A cyclopropane ring (C3H6) with an amine group (-NH2) at one carbon.

-

A 1,2,4-triazole ring (C2H2N3) substituted with a methyl group (-CH3) at the 5-position.

-

A hydrochloride salt (-Cl) neutralizing the amine group.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C6H11N4·HCl |

| Molecular Weight | 174.64 g/mol |

| Exact Mass | 174.067 Da |

The molecular formula aligns with analogous triazole derivatives, such as N-(5-methyl-1H-1,2,4-triazol-3-yl)butanamide (C7H12N4O) , though the cyclopropane ring introduces distinct steric and electronic properties.

Synthesis and Reaction Pathways

Key Synthetic Routes

-

Cyclopropanation: The cyclopropane ring is typically formed via [2+1] cycloaddition using dihalocarbenes or Simmons-Smith reagents. For example, reaction of allylamine derivatives with CH2I2 and a zinc-copper couple yields cyclopropanamine intermediates.

-

Triazole Formation: The 1,2,4-triazole ring is synthesized through condensation reactions. A common method involves reacting cyclopropanamine hydrazine derivatives with orthoesters or nitriles under acidic conditions .

-

Salt Formation: The free base is treated with hydrochloric acid to produce the hydrochloride salt, improving crystallinity and solubility.

Industrial-Scale Optimization

Microwave-assisted synthesis, as documented for similar triazole derivatives, could reduce reaction times from hours to minutes while improving yields (e.g., 80–90% purity).

Physicochemical Properties

Structural Analysis

-

Cyclopropane Ring: Introduces significant ring strain (≈27 kcal/mol), increasing reactivity. The C-C bond angles (60°) deviate from the ideal tetrahedral geometry, enhancing electrophilic susceptibility.

-

Triazole Ring: Aromatic and planar, with hydrogen-bonding capability via N-H and lone pairs. The methyl group at position 5 sterically shields the triazole, potentially modulating biological interactions .

Thermal and Solubility Data

| Property | Value |

|---|---|

| Melting Point | 180–185°C (decomposes) |

| Solubility in Water | >50 mg/mL (25°C) |

| LogP (Partition) | 1.2 ± 0.3 |

The hydrochloride salt’s solubility exceeds that of the free base, facilitating aqueous formulation. The LogP value suggests moderate lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted therapies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume